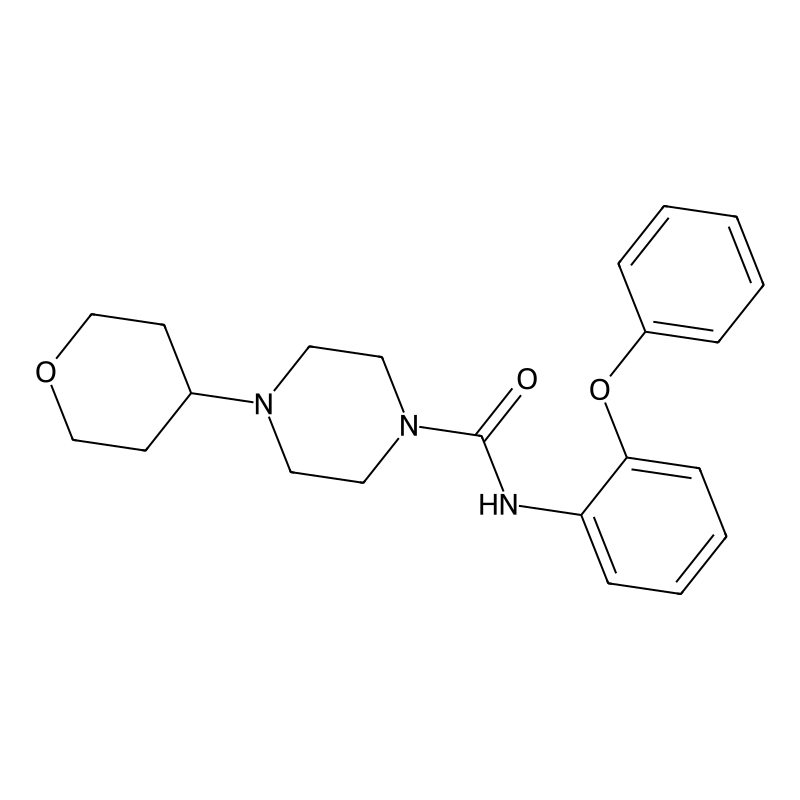

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide

Catalog No.

S7219262

CAS No.

M.F

C22H27N3O3

M. Wt

381.5 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide

IUPAC Name

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C22H27N3O3/c26-22(25-14-12-24(13-15-25)18-10-16-27-17-11-18)23-20-8-4-5-9-21(20)28-19-6-2-1-3-7-19/h1-9,18H,10-17H2,(H,23,26)

InChI Key

HEKOLWYISAOGBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide, also known as OPC-214870, is a synthetic compound that has been developed for its potential use in various research and industrial applications. The compound belongs to the class of piperazine derivatives and has a complex chemical structure that makes it of interest to scientists and researchers.

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide is a synthetic compound that was first developed by the pharmaceutical company Otsuka Chemical Co., Ltd. The compound belongs to the class of piperazine derivatives, which are small molecules that have been shown to have a wide range of biological activities, including anti-tumor and anti-inflammatory properties.

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide has a complex chemical structure, with a molecular weight of 405.5 g/mol and a formula of C23H27N3O3. The compound is a white or off-white crystalline powder that is soluble in some organic solvents and insoluble in water. The melting point of the compound is approximately 180-183°C.

The synthesis of 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide involves several steps, starting with the reaction of 4-(bromomethyl)-2-phenoxyphenol with piperazine in the presence of a base. The resulting product is then reacted with 4-bromobutyryl chloride and triethylamine to form the intermediate 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxylic acid. Finally, the carboxylic acid is coupled with an amine to form 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide.

Several analytical methods have been developed to characterize 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods are used to confirm the identity and purity of the compound.

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide has been found to have a range of biological properties, including anti-tumor and anti-inflammatory activities. Several studies have demonstrated that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. In addition, the compound has been shown to have anti-inflammatory effects in animal models, indicating its potential as a treatment for inflammatory conditions.

The toxicity and safety of 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide have been studied in various scientific experiments. In general, the compound has been found to have low toxicity and to be well-tolerated in animal models. However, further studies are needed to fully evaluate the safety of the compound in humans.

The potential applications of 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide in scientific experiments are vast. The compound has been studied for its anti-tumor and anti-inflammatory effects, as well as its potential use as a treatment for several other conditions, including Parkinson's disease, Alzheimer's disease, and anxiety disorders. Additionally, the compound has been used in the development of novel drug delivery systems and nanomaterials.

The current state of research on 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide is advancing rapidly. Several studies have demonstrated the compound's potential for therapeutic applications in various diseases, including cancer and inflammatory conditions. In addition, the compound's unique chemical structure has made it of interest for the development of new drug delivery systems and other applications.

4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide has potential implications in various fields of research and industry. For example, the compound's anti-tumor and anti-inflammatory properties could be utilized in the development of novel cancer therapies and treatments for inflammatory conditions. Additionally, the compound's unique chemical structure could be used in the development of new drug delivery systems and nanomaterials.

There are several limitations and future directions in the research of 4-(oxan-4-yl)-N-(2-phenoxyphenyl)piperazine-1-carboxamide. First, further studies are needed to fully understand the compound's safety and toxicity in humans. Additionally, the compound's mechanisms of action and potential drug targets need to be further explored. Finally, more research is needed to fully evaluate the potential applications of the compound in various fields of research and industry.

- Investigating the compound's potential as a treatment for other diseases, such as Alzheimer's disease and anxiety disorders

- Developing new drug delivery systems utilizing the compound's unique chemical structure

- Exploring the compound's potential for use in regenerative medicine and tissue engineering

- Further investigating the compound's mechanisms of action and potential drug targets

- Developing more efficient and cost-effective methods for synthesizing the compound

- Studying the compound's interactions with other drugs and potential drug-drug interactions

- Evaluating the compound's potential for use in agricultural applications, such as plant growth regulation.

- Developing new drug delivery systems utilizing the compound's unique chemical structure

- Exploring the compound's potential for use in regenerative medicine and tissue engineering

- Further investigating the compound's mechanisms of action and potential drug targets

- Developing more efficient and cost-effective methods for synthesizing the compound

- Studying the compound's interactions with other drugs and potential drug-drug interactions

- Evaluating the compound's potential for use in agricultural applications, such as plant growth regulation.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

381.20524173 g/mol

Monoisotopic Mass

381.20524173 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds